![molecular formula C10H4F6O4 B6595612 2,5-Bis(trifluoromethyl)terephthalic acid CAS No. 366008-67-5](/img/structure/B6595612.png)
2,5-Bis(trifluoromethyl)terephthalic acid
Overview
Description
2,5-Bis(trifluoromethyl)terephthalic acid (BTFTA) is a highly fluorinated organic compound that has gained significant attention in scientific research due to its unique properties. BTFTA is a white crystalline solid that is soluble in organic solvents and has a high melting point. It is widely used as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and organic semiconductors.
Scientific Research Applications
Chemical Synthesis
2,5-Bis(trifluoromethyl)terephthalic acid is used in chemical synthesis . It’s a type of benzenedicarboxylic acid with two trifluoromethyl groups attached to the benzene ring . It’s often used as a reagent or building block in the synthesis of more complex chemical compounds .
Material Science
In material science, this compound could potentially be used in the synthesis of polymers . For example, terephthalic acid, a similar compound, is used as a monomer in the synthesis of poly(butylene terephthalate) (PBT), a type of polyester . PBT is used in various fields including automotive components, textile industry, packaging materials, electrical and electronic components .
Pharmaceutical Research
While there’s no direct evidence of 2,5-Bis(trifluoromethyl)terephthalic acid being used in pharmaceutical research, compounds with similar structures have been studied. For instance, a series of 3-phenylcoumarin sulfamate-based compounds containing C-F bonds have been explored as novel inhibitors of steroid sulfatase .
Fluorinated Reagents
The trifluoromethyl groups in 2,5-Bis(trifluoromethyl)terephthalic acid make it a potential candidate for use in the development of fluorinated reagents . Fluorinated reagents are used in a wide range of applications, including the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Action Environment
The action of 2,5-Bis(trifluoromethyl)terephthalic acid can be influenced by various environmental factors. For instance, it is stable but should be kept away from light and moisture . It is a weak acid with a predicted pKa of 2.10±0.36 . Its solubility in common organic solvents is relatively low . These properties can influence its reactivity, stability, and efficacy in different environments.
properties
IUPAC Name |
2,5-bis(trifluoromethyl)terephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGLTIEICXRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732705 | |
Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)terephthalic acid | |
CAS RN |
366008-67-5 | |
Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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